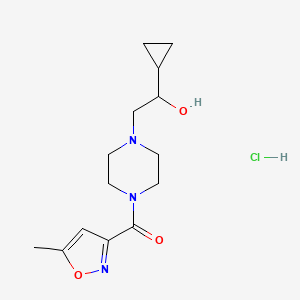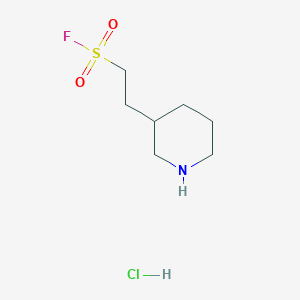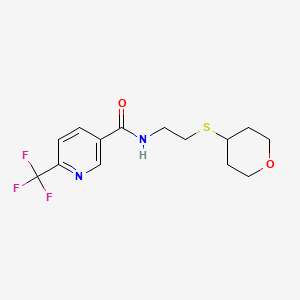
2-Amino-6-methoxyphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-methoxyphenol hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 . It has an average mass of 175.613 Da and a monoisotopic mass of 175.040009 Da .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, metal (II) complexes with Schiff base ligands have been synthesized and characterized by physico-chemical and different spectral techniques . Another study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Proxy for Terrestrial Biomass Analysis : Methoxyphenols, including compounds like 2-amino-6-methoxyphenol hydrochloride, are used as proxies for terrestrial biomass. They assist in understanding the chemical changes in lignin during hydrothermal alteration, offering insights into the pyrolysis product distribution and demethylation processes (Vane & Abbott, 1999).
Investigation of Pyrolysis Products : The compound is relevant in studying the pyrolysis products of certain psychoactive substances. This includes understanding the stability of these substances when exposed to heat and the potential formation of unknown substances upon pyrolysis (Texter et al., 2018).
Bacterial Degradation of Aromatic Compounds : In microbiology, this compound is used to study bacterial degradation pathways of aromatic compounds. This includes the examination of enzymes like 2-aminophenol 1,6-dioxygenase in bacteria that degrade nitrobenzene, providing insights into unique substrate ranges and subunit structures of these enzymes (Lendenmann & Spain, 1996).
Synthesis of Pharmaceutical Compounds : It serves as a precursor for the synthesis of various pharmaceutical compounds, such as regioisomeric 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones, contributing to the development of new pharmaceutical agents (Bréhu et al., 2005).
Study of Antibacterial and Antioxidant Activities : The compound is studied for its role in the synthesis and characterization of compounds with antibacterial and antioxidant activities, helping in the understanding of how molecular structures influence these properties (Oloyede-Akinsulere et al., 2018).
Investigation of Hydrogen-bonded Solute-Solvent Complexes : The compound is used in studying the formation and dissociation of hydrogen-bonded solute-solvent complexes, providing insights into the dynamics of molecular interactions in solvents (Zheng et al., 2006).
Thermochemical Studies of Methoxyphenols : It is essential in thermochemical studies of methoxyphenols, which are important structural fragments in antioxidants and biologically active molecules. Such studies help in understanding the relations between molecular structure and properties (Varfolomeev et al., 2010).
Study of Chemical Reactions in Medicinal Chemistry : The compound is used in studying chemical reactions that produce biologically active molecules, contributing to the development of new therapeutic agents (Choudhari et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 2-Methoxyphenol, indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .
Mecanismo De Acción
Target of Action
Similar compounds are known to act on specific sodium ion (na+) channel sites on nerve membranes .
Mode of Action
2-Amino-6-methoxyphenol hydrochloride, like other local anesthetics, is believed to act on nerve endings or around nerve trunks. It combines with specific sodium ion (Na+) channel sites on the nerve membrane. By reducing Na+ passage through sodium ion channels, it can affect the membrane potential, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
It’s known that local anesthetics like this compound decrease the excitability of nerve membranes without affecting their resting potential .
Pharmacokinetics
Its water solubility is 1.44 mg/ml .
Result of Action
Similar compounds are known to block the generation and conduction of sensory nerve impulses, temporarily eliminating local sensation, mainly pain sensation .
Action Environment
It’s known that the application methods of local anesthesia can be divided into topical anesthesia, invasive anesthesia, conduction anesthesia, subarachnoid anesthesia, and epidural anesthesia .
Propiedades
IUPAC Name |
2-amino-6-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,9H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIGCZEXDVFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2981305.png)

![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B2981312.png)


![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2981321.png)

![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)
![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)


